6-(4-fluorophenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-fluorophenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for drug development and other scientific research applications .
Preparation Methods
The synthesis of 6-(4-fluorophenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, which leads to the annulation of the triazole ring on the thiadiazole . Another approach involves the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as phenacyl bromides and ethyl bromoacetate . These methods typically require specific reaction conditions, including the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
6-(4-fluorophenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions can yield amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral agent . It also shows promise as an enzyme inhibitor, with activities against carbonic anhydrase, cholinesterase, and alkaline phosphatase . Additionally, it has been explored for its potential use as an antitubercular agent . Beyond medicinal applications, this compound is also valuable as a synthetic intermediate in organic chemistry .
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to and inhibiting the activity of certain enzymes, such as carbonic anhydrase or cholinesterase . This inhibition can disrupt normal cellular processes, leading to therapeutic effects such as reduced inflammation or antimicrobial activity . Additionally, the compound may induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway .
Comparison with Similar Compounds
Compared to other similar compounds, 6-(4-fluorophenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide stands out due to its unique combination of pharmacological activities and structural features. Similar compounds include other triazolothiadiazines, such as 6-(4-chlorophenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and 6-phenyl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their pharmacological profiles and applications .
Properties
Molecular Formula |
C24H17F4N5OS |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C24H17F4N5OS/c25-17-11-9-14(10-12-17)19-20(22(34)29-18-8-4-7-16(13-18)24(26,27)28)35-23-31-30-21(33(23)32-19)15-5-2-1-3-6-15/h1-13,19-20,32H,(H,29,34) |
InChI Key |
NANSCSWMUAVIFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2NC(C(S3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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